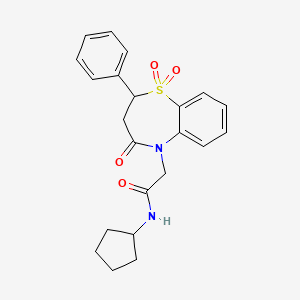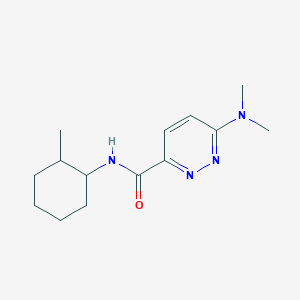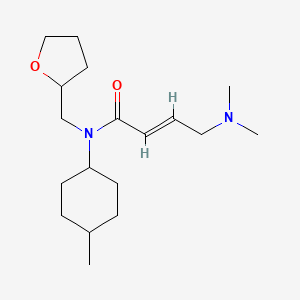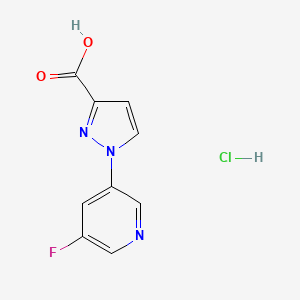
N-(1,3-benzoxazol-5-yl)-N'-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoxazoles are a class of compounds that contain a benzene-fused oxazole ring . They are known for their diverse biological activities and are used in the synthesis of various pharmaceutical agents .
Synthesis Analysis
The synthesis of benzoxazole derivatives often involves the cyclization of 2-aminophenols and carboxylic acids . The specific synthesis process for “N-(1,3-benzoxazol-5-yl)-N’-phenylurea” is not available in the literature I have access to.Molecular Structure Analysis
While the specific structure of “N-(1,3-benzoxazol-5-yl)-N’-phenylurea” is not available, benzoxazoles typically consist of a benzene ring fused to an oxazole ring .Chemical Reactions Analysis
Benzoxazoles can undergo various chemical reactions, including substitutions and additions . The specific reactions of “N-(1,3-benzoxazol-5-yl)-N’-phenylurea” are not documented in the sources I have access to.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure . Without more information on “N-(1,3-benzoxazol-5-yl)-N’-phenylurea”, I can’t provide a detailed analysis.Wissenschaftliche Forschungsanwendungen
Synthesis and Photophysical Properties
- Fluorescent Derivatives Synthesis: Novel fluorescent derivatives of benzoxazoles, including those related to N-(1,3-benzoxazol-5-yl)-N'-phenylurea, have been synthesized. These compounds exhibit interesting absorption-emission properties due to excited state intra-molecular proton transfer pathways (Padalkar et al., 2011).
Photophysical Studies
- Solvatochromic Probes: Certain benzoxazole derivatives, including this compound analogs, have been studied for their solvatochromic properties, which are important in biophysical research (Guzow et al., 2013).
Anticancer Research
- Anticancer Agent Design: Benzoxazole derivatives have been designed and synthesized with potential anticancer properties. These compounds show promising biological activities, including against cancer cells (Fathima et al., 2022).
Cytokinin-like Activity
- Agricultural Applications: Some N-phenylurea derivatives, related to this compound, have been found to exhibit cytokinin-like activity, which is significant in plant growth and development (Ricci et al., 2001).
Antimicrobial and Antiprotozoal Activities
- Antimicrobial and Antiprotozoal Agents: New benzoxazole derivatives have shown promising antiprotozoal and antimicrobial activities, highlighting their potential in addressing various infectious diseases (Abdelgawad et al., 2021).
Material Science
- Organic Light-Emitting Diodes (OLEDs): Benzoxazole derivatives have been used in the development of OLEDs, demonstrating the versatility of these compounds in material science (Ko et al., 2001).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(1,3-benzoxazol-5-yl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-14(16-10-4-2-1-3-5-10)17-11-6-7-13-12(8-11)15-9-19-13/h1-9H,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYSBHUSUMHEFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)OC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid](/img/structure/B2631467.png)
![tert-butyl (1S,4R)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2631469.png)
![2-[Methyl(quinolin-2-yl)amino]cyclopentan-1-ol](/img/structure/B2631471.png)


![2-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid](/img/structure/B2631478.png)
![N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2631480.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2631481.png)
![N-[2-(4-trifluoromethanesulfonylphenoxy)ethyl]prop-2-enamide](/img/structure/B2631484.png)



![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2631489.png)

